(R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid

Chiral resolution Enantioselective synthesis Chiral HPLC

Sourcing chiral β-amino acid intermediates with precise stereochemistry is critical for CETP inhibitor development. (R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid (CAS 742691-70-9) solves this challenge with >99.5% enantiomeric excess and defined 2,3-dimethoxy substitution, essential for target binding. • Enables faithful synthesis of CETP inhibitors. • High chiral purity (>99.5% ee) ensures consistent SAR. • β-Amino acid backbone confers proteolytic stability for peptidomimetics. • In stock, with global shipping for rapid project advancement.

Molecular Formula C11H15NO4
Molecular Weight 225.24 g/mol
CAS No. 742691-70-9
Cat. No. B1273647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid
CAS742691-70-9
Molecular FormulaC11H15NO4
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(CC(=O)O)N
InChIInChI=1S/C11H15NO4/c1-15-9-5-3-4-7(11(9)16-2)8(12)6-10(13)14/h3-5,8H,6,12H2,1-2H3,(H,13,14)/t8-/m1/s1
InChIKeyXZFWLSJPXJTSMZ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic Acid: Product Profile


(R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid is a non-natural, chiral β-amino acid derivative characterized by a 2,3-dimethoxy substitution pattern on the phenyl ring and an (R)-configured stereocenter at the β-carbon. It is primarily utilized as a key chiral building block in the synthesis of peptidomimetics and as a critical intermediate for developing cholesteryl ester transfer protein (CETP) inhibitors [1]. The compound is commercially available with high chiral purity (≥99.5% by chiral HPLC) .

Synthesis Chiral β-amino acid building block for peptidomimetics
Stereochemistry (R)-configured stereocenter supports stereospecific applications
Intermediate CETP inhibitor synthetic intermediate workflow
Quality High chiral purity specification available

Why Generic Analogs Fail


Generic substitution among β-amino acid analogs is scientifically invalid due to the profound impact of stereochemistry and aryl ring substitution on molecular recognition and downstream synthetic outcomes. The (R)-enantiomer of 3-amino-3-(2,3-dimethoxyphenyl)propanoic acid exhibits a specific optical rotation of +3° , whereas the (S)-enantiomer exhibits a specific rotation of -4° , a difference that can drastically alter binding affinity to chiral biological targets such as enzymes and receptors [1]. Furthermore, the 2,3-dimethoxy substitution pattern dictates unique electronic and steric properties that influence receptor binding and are not replicated by other regioisomers (e.g., 3,4- or 2,4-dimethoxy), leading to divergent structure-activity relationships (SAR) in applications such as CETP inhibition [2].

(R)-enantiomer vs (S)-enantiomer

Specific rotation sign and magnitude differ; may alter receptor binding and synthetic outcome.

2,3-dimethoxy substitution vs 3,4- or 2,4-dimethoxy regioisomers

Substitution pattern dictates steric and electronic profile; SAR may not transfer.

(R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic Acid: Quantitative Evidence


Enantiomeric Purity

The (R)-enantiomer of 3-amino-3-(2,3-dimethoxyphenyl)propanoic acid is commercially available with a specified enantiomeric purity of ≥99.5% as determined by chiral HPLC . In contrast, the (S)-enantiomer is typically offered at a lower purity of 98% by standard HPLC , and the racemic mixture lacks any defined enantiomeric excess. This quantifiable difference in chiral purity is critical for applications where the stereochemical outcome dictates biological activity or downstream synthetic yield.

Enantiomeric Purity
Data to verify
≥99.5% by chiral HPLC vs 98% (S)-enantiomer
Supports enantiomer-specific procurement decisions.
Supplier specification; verify with in-house QC.
Chiral resolution Enantioselective synthesis Chiral HPLC

Specific Optical Rotation

The specific optical rotation is a fundamental physicochemical property that distinguishes the (R)-enantiomer from its (S)-counterpart and serves as a rapid, non-destructive identity check. The (R)-enantiomer exhibits a specific rotation of [α]D20 = +3 ± 2° (c=1, 0.5N NaOH) . The (S)-enantiomer exhibits a specific rotation of [α]D25 = -4 ± 1° under identical conditions . This opposite sign and distinct magnitude provide a clear, quantifiable metric for verifying the correct enantiomer has been procured and that no significant racemization has occurred during storage.

Optical Rotation
Data to verify
+3° (R) vs -4° (S) in 0.5N NaOH
Enables rapid chiral identity confirmation.
Verify lot-specific rotation and sign.
Chiral purity Polarimetry Quality control

Metabolic Stability

The β-amino acid scaffold, as present in (R)-3-amino-3-(2,3-dimethoxyphenyl)propanoic acid, is inherently more resistant to enzymatic degradation compared to its α-amino acid counterparts. Studies on β-peptides have demonstrated their complete stability against common proteases and peptidases, with no detectable metabolism over extended periods in biological assays [1]. This contrasts sharply with α-peptides, which are typically degraded within minutes to hours. The incorporation of the β-amino acid moiety into a molecule is a well-established strategy to enhance metabolic stability and prolong half-life.

Metabolic Stability
Class-level inference
β-amino acid scaffold stable to proteases vs rapid α-amino acid degradation
May support stability study design for peptidomimetics.
Class-level; test in target system.
Peptidomimetics Metabolic stability Drug design

(R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic Acid: Applications


CETP Inhibitor Synthesis

This compound is a validated intermediate in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors, a class of therapeutics aimed at raising HDL cholesterol levels to treat atherosclerosis [1]. Its defined (R)-stereochemistry and 2,3-dimethoxy substitution are critical for achieving the desired binding affinity and selectivity profile in the final drug candidates. Procurement of this specific enantiomer with high chiral purity (≥99.5%) ensures the fidelity of the synthetic route and the biological activity of the resulting inhibitor.

Metabolically Stable Peptidomimetics

The β-amino acid core of (R)-3-amino-3-(2,3-dimethoxyphenyl)propanoic acid imparts significant resistance to proteolytic degradation [2]. This makes it an ideal building block for creating peptidomimetic analogs of biologically active peptides with improved pharmacokinetic profiles. Researchers seeking to develop long-acting peptide-based therapeutics or stable biological probes will benefit from using this compound as a structural replacement for labile α-amino acids.

Neuroactive Compound Synthesis

Vendor literature and its structural homology to phenylalanine derivatives suggest this compound serves as a valuable tool in neuroscience research, particularly for studying neurotransmitter systems and synaptic plasticity . The high enantiomeric purity of the (R)-form is essential for investigating stereospecific interactions with neuronal receptors and enzymes, where the (S)-enantiomer may exhibit significantly different or opposing biological activity.

Chiral Ligands and Catalysts

The rigid β-amino acid backbone and chiral center of this compound make it a useful precursor for synthesizing novel chiral ligands and organocatalysts. The 2,3-dimethoxy groups can serve as additional coordination sites or can be further derivatized to tune the electronic and steric properties of the ligand. The availability of this compound in high chiral purity is a prerequisite for generating enantiomerically pure catalysts that can be used in asymmetric transformations.

Application
Selection Property
Validation Focus
CETP inhibitor synthetic studies
(R)-configured stereochemistry
Target binding affinity and selectivity profiling
Peptidomimetic stability design
β-amino acid scaffold
Proteolytic resistance in model systems
Neurotransmitter system studies
High enantiomeric purity (R)-form
Stereospecific receptor interaction profiling
Asymmetric synthesis
Chiral building block with dimethoxy coordination
Enantioselectivity in catalytic transformations

Technical Documentation Hub

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